molecular formula C₂₃H₂₁F₃O₁₂ B1146780 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate CAS No. 116523-81-0

2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate

Cat. No.: B1146780
CAS No.: 116523-81-0
M. Wt: 546.4
InChI Key:
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Description

2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzopyran ring substituted with a trifluoromethyl group and a glucopyranosiduronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure selective substitution.

    Attachment of the Glucopyranosiduronic Acid Moiety: This step involves glycosylation reactions, where the glucopyranosiduronic acid is linked to the benzopyran ring.

    Esterification and Acetylation: The final steps involve esterification to introduce the methyl ester group and acetylation to form the triacetate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzopyran ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The glucopyranosiduronic acid moiety enhances its solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl β-D-glucopyranosiduronic acid: Similar structure but lacks the methyl ester and triacetate groups.

    8-Hydroxy Efavirenz 8-O-β-D-Glucuronide: A metabolite of Efavirenz with a similar glucopyranosiduronic acid moiety.

Uniqueness

2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

116523-81-0

Molecular Formula

C₂₃H₂₁F₃O₁₂

Molecular Weight

546.4

Origin of Product

United States

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